Cyclohexene-1-carbonitrile

描述

The exact mass of the compound Cyclohexenecarbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 177484. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

cyclohexene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMWGXABXQTZRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101015401 | |

| Record name | 1-Cyclohexenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1855-63-6, 27456-25-3 | |

| Record name | 1-Cyclohexene-1-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1855-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexene-1-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001855636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexenecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027456253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1855-63-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexenecarbonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Cyclohexenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexenecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXENECARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2E8HV5A42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cyclohexene-1-carbonitrile chemical properties and structure

An In-depth Technical Guide to Cyclohexene-1-carbonitrile: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile bifunctional molecule incorporating a reactive nitrile group and a carbon-carbon double bond within a six-membered ring structure. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structural features, and key synthetic and reactive pathways of this compound, supported by tabulated data and procedural outlines.

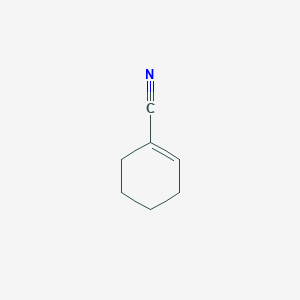

Chemical Structure and Identification

This compound, also known as 1-cyanocyclohexene, possesses a planar cyclohexene ring with a nitrile substituent attached to one of the vinylic carbons. The molecule's structure gives rise to specific stereoelectronic properties that influence its reactivity.

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some data, such as the precise melting point and boiling point at standard atmospheric pressure, are not consistently reported in the literature.

| Property | Value | Reference |

| Molecular Formula | C₇H₉N | |

| Molecular Weight | 107.15 g/mol | |

| CAS Number | 1855-63-6 | |

| Appearance | Colorless to light yellow clear liquid | |

| Odor | Faint, sweet odor | |

| Density | 0.946 g/mL at 20 °C | |

| Boiling Point | 85-88 °C at 17 mmHg | |

| 74 °C at 10 mmHg | ||

| Melting Point | Not available | |

| Refractive Index (n20/D) | 1.482 | |

| Solubility | Sparingly soluble in water (1.2 g/L at 25 °C). Miscible with ethanol. | |

| UV max (λmax) | 212 nm (in Ethanol) |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of cyclohexene derivatives shows characteristic signals for vinylic, allylic, and aliphatic protons. For the related isomer, 3-cyclohexene-1-carbonitrile, signals for the vinylic protons (C=CH) are observed around δ 5.6-5.8 ppm. The allylic protons and other ring protons resonate in the upfield region of δ 1.8-2.9 ppm.

-

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments. For cyclohexanecarbonitriles, the nitrile carbon typically resonates in the range of δ 118-127 ppm. The vinylic carbons of the cyclohexene ring appear in the downfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | ~2220-2260 | Medium to Strong |

| C=C (Alkene) | ~1640-1680 | Medium |

| =C-H (Vinylic) | ~3000-3100 | Medium |

| C-H (Aliphatic) | ~2850-2960 | Strong |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of α,β-unsaturated nitriles like this compound is through the dehydration of a cyanohydrin intermediate, which is formed from the corresponding ketone.

Workflow for the Synthesis of this compound from Cyclohexanone:

Caption: A generalized workflow for the synthesis of this compound.

Methodology:

-

Cyanohydrin Formation: Cyclohexanone is reacted with a source of cyanide, such as hydrogen cyanide (HCN) or a mixture of sodium cyanide (NaCN) and an acid (e.g., H₂SO₄), to form cyclohexanone cyanohydrin. This reaction is a nucleophilic addition to the carbonyl group.

-

Dehydration: The resulting cyanohydrin is then dehydrated to introduce the double bond. This can be achieved using various dehydrating agents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or by heating with an acid catalyst.

-

Purification: The crude product is typically purified by distillation under reduced pressure.

Photochemical Reactions

This compound can undergo photochemical reactions, such as [2+2] cycloadditions and isomerizations, upon irradiation with UV light. For instance, irradiation can lead to the formation of bicyclo[3.1.0]hexane derivatives.

Methodology for a General Photochemical Reaction:

-

Preparation of Solution: A solution of this compound in a suitable solvent (e.g., hexane or acetonitrile) is prepared in a quartz reaction vessel. The concentration is typically kept low to minimize side reactions.

-

Irradiation: The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) and then irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) for a specified period. The reaction progress is monitored by techniques like GC-MS or TLC.

-

Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure, and the resulting product mixture is separated and purified using column chromatography or distillation.

Logical Relationships in Reactivity

The dual functionality of this compound allows for a range of chemical transformations, making it a versatile building block in organic synthesis.

Caption: Key reaction pathways involving this compound.

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. The alkene functionality can participate in various addition reactions, including hydrogenation, halogenation, and epoxidation, as well as cycloaddition reactions like the Diels-Alder reaction, where it acts as a dienophile.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood. It may be harmful if swallowed, inhaled, or absorbed through the skin. Users should wear personal protective equipment, including gloves, safety goggles, and a lab coat.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its chemical properties are dictated by the interplay of the nitrile and alkene functional groups. This guide provides essential data and procedural outlines to aid researchers and professionals in the effective use of this compound in their work. Further research to fully elucidate all of its physical properties and to develop more detailed and efficient synthetic protocols is warranted.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Cyclohexene-1-carbonitrile

This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, a valuable building block in organic synthesis.[1][2] The document details experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the reaction pathways to facilitate understanding and replication.

Introduction

This compound, also known as 1-cyanocyclohexene, is a versatile intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[2] Its structure, featuring both a nitrile group and a double bond within a cyclohexene ring, allows for a range of chemical transformations. The nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or attacked by nucleophiles, while the double bond can undergo various addition reactions.[2] This dual reactivity makes it a key precursor for constructing complex, multi-functionalized cyclohexane scaffolds present in many biologically active compounds.[2]

Primary Synthesis Pathway: Dehydration of Cyclohexanone Cyanohydrin

The most direct and commonly cited method for the preparation of this compound is the dehydration of cyclohexanone cyanohydrin.[3] This two-step process begins with the formation of the cyanohydrin from cyclohexanone, followed by an elimination reaction to introduce the double bond.

Reaction Pathway

The overall synthesis can be depicted as follows:

Caption: Overall synthesis pathway for this compound.

Quantitative Data Summary

While specific quantitative data for the direct synthesis of this compound is sparse in the provided results, related reactions provide valuable insights. The following table summarizes relevant data points.

| Reaction Step | Reactants | Reagents/Conditions | Product | Yield | Boiling Point | Reference |

| Cyanohydrin Formation | Cyclohexanone, KCN, Me₃SiCl | - | Silylated Cyanohydrin | Good (implied) | - | [4] |

| Dehydration | Cyclohexanone Cyanohydrin | - | This compound | - | 85-88 °C (17 mmHg) | [3][5] |

| Alternative Synthesis | 3,3,5,5-tetramethylcyclohexanone | 1. PCl₅ 2. CuCN | 3,3,5,5-tetramethylthis compound | 56% (for vinyl chloride intermediate) | 45-47 °C (0.2 mm) | [3] |

| Isomer Synthesis (Diels-Alder) | Acrylonitrile, 1,3-Butadiene | High Temperature (150-220°C) | 4-Cyanocyclohexene | 92.9% | - | [6] |

Detailed Experimental Protocols

The following protocols are based on established chemical literature for the synthesis of cyanohydrins and their subsequent dehydration.

Step 1: Synthesis of Cyclohexanone Cyanohydrin

This procedure is adapted from general methods for cyanohydrin formation.

Materials:

-

Cyclohexanone

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

An acid (e.g., HCl) for in-situ HCN generation (optional, with extreme caution) or a pre-made HCN solution.

-

Solvent (e.g., water, ethanol)

-

Ice bath

Procedure:

-

In a well-ventilated fume hood, dissolve the cyanide salt in a suitable solvent in a reaction flask equipped with a stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add cyclohexanone to the cooled cyanide solution with continuous stirring.

-

If generating HCN in-situ, slowly add a stoichiometric amount of acid to the cyanide salt solution before the addition of cyclohexanone. Extreme caution is required when handling HCN, a highly toxic gas.

-

After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period to ensure complete reaction.

-

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by neutralization and extraction with an organic solvent.

-

The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude cyclohexanone cyanohydrin.

Note: The reaction of cyclohexanone with sodium cyanide can give a poor yield of the cyanohydrin.[4] The use of trimethylsilyl chloride (Me₃SiCl) with KCN can lead to the formation of the more stable silylated cyanohydrin.[4]

Step 2: Dehydration of Cyclohexanone Cyanohydrin to this compound

This is a general procedure for the dehydration of an alcohol to an alkene.

Materials:

-

Cyclohexanone Cyanohydrin (from Step 1)

-

Dehydrating agent (e.g., phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or concentrated phosphoric acid (H₃PO₄))

-

An inert solvent (optional)

-

Heating apparatus with temperature control

-

Distillation setup

Procedure:

-

Place the crude or purified cyclohexanone cyanohydrin in a reaction flask.

-

Slowly add the dehydrating agent to the cyanohydrin with stirring. The reaction may be exothermic, so cooling might be necessary initially.

-

Heat the reaction mixture to the required temperature to effect dehydration. The optimal temperature will depend on the chosen dehydrating agent.

-

The product, this compound, can be isolated by distillation directly from the reaction mixture. A fractional distillation setup is recommended for better purification.

-

The collected distillate is then washed with a mild base (e.g., sodium bicarbonate solution) to remove any acidic impurities, followed by washing with brine.

-

The organic layer is dried over an anhydrous salt, and the final product is purified by vacuum distillation. The boiling point of this compound is reported to be 85-88 °C at 17 mmHg.[5]

Alternative Synthesis Pathway: From a Substituted Cyclohexanone

For sterically hindered ketones where cyanohydrin formation is unfavorable, an alternative pathway can be employed, as demonstrated for a tetramethyl derivative.[3]

Reaction Pathway

Caption: Alternative synthesis via a vinyl chloride intermediate.

This method involves the conversion of the ketone to the corresponding vinyl chloride, followed by treatment with cuprous cyanide to introduce the nitrile group.[3]

Conclusion

The synthesis of this compound is most practically achieved through the dehydration of cyclohexanone cyanohydrin. While this method is straightforward, careful control of reaction conditions is necessary to optimize yields and minimize side reactions. For substrates where cyanohydrin formation is disfavored, alternative routes, such as those proceeding through a vinyl chloride intermediate, offer a viable solution. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of this important chemical intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 1855-63-6 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The reaction of sodium cyanide and cyclohexanone gives a poor yield of th.. [askfilo.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. JPH05163226A - Production of 4-cyanocyclohexene - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Cyanocyclohexene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-cyanocyclohexene, a versatile cyclic nitrile of significant interest in organic synthesis and medicinal chemistry. The document details its chemical identifiers, physical and spectroscopic properties, and outlines established synthetic protocols. Particular emphasis is placed on its role as a precursor in the development of novel therapeutic agents. This guide also contrasts 1-cyanocyclohexene with its structural isomer, 4-cyanocyclohexene, to provide a clear understanding of their distinct characteristics and synthetic origins.

Chemical Identifiers and Physical Properties

1-Cyanocyclohexene is a cyclic organic compound featuring a nitrile group conjugated with a carbon-carbon double bond within a six-membered ring. Precise identification and understanding of its physical properties are crucial for its application in research and development.

Chemical Identifiers

A comprehensive list of identifiers for 1-cyanocyclohexene is provided in Table 1. It is important to distinguish it from its isomer, 4-cyanocyclohexene, which has a different CAS number and chemical structure.

Table 1: Chemical Identifiers for 1-Cyanocyclohexene and 4-Cyanocyclohexene

| Identifier | 1-Cyanocyclohexene | 4-Cyanocyclohexene |

| CAS Number | 1855-63-6[1] | 100-45-8[2] |

| Synonyms | Cyclohexene-1-carbonitrile, 1-Cyclohexenyl cyanide[1] | 3-Cyclohexene-1-carbonitrile, Cyclohex-3-enecarbonitrile[2] |

| Molecular Formula | C₇H₉N[1] | C₇H₉N[2] |

| IUPAC Name | Cyclohex-1-ene-1-carbonitrile[1] | Cyclohex-3-ene-1-carbonitrile |

| InChI | InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h4H,1-3,5H2[1] | InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-2,7H,3-5H2 |

| InChIKey | GTMWGXABXQTZRJ-UHFFFAOYSA-N[1] | GYBNBQFUPDFFQX-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC=C(C1)C#N[1] | C1C=CCC(C1)C#N |

| PubChem CID | 74619[1] | 66013 |

| EINECS | 217-454-2[1] | N/A |

Physical and Spectroscopic Data

The physical and spectroscopic properties of 1-cyanocyclohexene are summarized in Table 2. These data are essential for its characterization and for designing synthetic transformations.

Table 2: Physical and Spectroscopic Properties of 1-Cyanocyclohexene

| Property | Value |

| Molecular Weight | 107.15 g/mol [1] |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 192.7 ± 10.0 °C at 760 mmHg |

| Flash Point | 69.9 ± 11.5 °C |

| Density | 1.0 ± 0.1 g/cm³ |

| Refractive Index | 1.481 |

| Solubility | Insoluble in water[2] |

| IR Spectroscopy (cm⁻¹) | C≡N stretch: ~2220, C=C stretch: ~1640, C-H (sp²): ~3030, C-H (sp³): ~2940 |

| ¹H NMR Spectroscopy (CDCl₃) | δ ~6.7 (m, 1H, vinylic), ~2.2 (m, 4H, allylic), ~1.7 (m, 4H, alkyl) |

| ¹³C NMR Spectroscopy (CDCl₃) | δ ~138 (C=C-CN), ~125 (C=C), ~119 (C≡N), ~27, ~25, ~22, ~21 (CH₂) |

| Mass Spectrometry (m/z) | 107 (M+), prominent fragments from loss of H, CN, and ethylene |

Synthesis of 1-Cyanocyclohexene

The primary synthetic route to 1-cyanocyclohexene involves the dehydration of cyclohexanone cyanohydrin, which is itself derived from cyclohexanone. This two-step process is a reliable method for laboratory-scale preparation.

Synthesis Workflow

The overall synthetic pathway from cyclohexanone to 1-cyanocyclohexene is depicted in the following workflow diagram.

Caption: Synthesis of 1-Cyanocyclohexene from Cyclohexanone.

Experimental Protocols

Step 1: Synthesis of Cyclohexanone Cyanohydrin

This procedure is based on the well-established reaction of ketones with hydrogen cyanide.

-

Materials:

-

Cyclohexanone

-

Hydrogen cyanide (or an in situ source such as KCN/acid)

-

Base catalyst (e.g., sodium carbonate)

-

Water

-

Diethyl ether

-

-

Procedure:

-

In a well-ventilated fume hood, a solution of sodium carbonate in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

The flask is cooled in an ice bath.

-

A solution of hydrogen cyanide in diethyl ether is added dropwise to the stirred aqueous solution.

-

Cyclohexanone is then added dropwise to the reaction mixture.

-

The reaction is stirred at low temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude cyclohexanone cyanohydrin.

-

Step 2: Dehydration of Cyclohexanone Cyanohydrin to 1-Cyanocyclohexene

This step involves an acid-catalyzed elimination of water.

-

Materials:

-

Cyclohexanone cyanohydrin

-

Dehydrating agent (e.g., phosphorus pentoxide, concentrated phosphoric acid, or sulfuric acid)

-

Inert solvent (e.g., toluene)

-

-

Procedure:

-

Cyclohexanone cyanohydrin is dissolved in an inert solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

The dehydrating agent is added portion-wise to the stirred solution. Caution should be exercised as the reaction can be exothermic.

-

The mixture is heated to reflux and maintained at that temperature for several hours. The progress of the reaction is monitored by TLC or gas chromatography (GC).

-

After cooling to room temperature, the reaction mixture is carefully poured over ice-water.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent.

-

The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.

-

The crude 1-cyanocyclohexene is purified by vacuum distillation.

-

Distinction from 4-Cyanocyclohexene

4-Cyanocyclohexene is a structural isomer of 1-cyanocyclohexene where the double bond is not in conjugation with the nitrile group. It is typically synthesized via a Diels-Alder reaction between 1,3-butadiene and acrylonitrile.[2] This distinct synthetic origin and the lack of conjugation lead to different chemical reactivity and spectroscopic properties.

Applications in Drug Discovery and Development

1-Cyanocyclohexene serves as a valuable building block in the synthesis of more complex molecules with potential biological activity. The presence of both a nucleophilic nitrile group and an electrophilic double bond (in a Michael addition sense) allows for a variety of chemical transformations.

While specific signaling pathways directly modulated by 1-cyanocyclohexene are not extensively documented, its derivatives are being investigated for various therapeutic applications. The cyclohexene scaffold is present in numerous natural products and synthetic bioactive compounds. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide range of functionalized cyclohexanes and cyclohexenes that can be further elaborated into drug candidates.

For instance, cyclohexenone derivatives, which can be conceptually derived from 1-cyanocyclohexene, have been explored for their anticancer activities.

The following diagram illustrates a generalized workflow for utilizing 1-cyanocyclohexene in the early stages of drug discovery.

Caption: Role of 1-Cyanocyclohexene in a Drug Discovery Workflow.

Conclusion

1-Cyanocyclohexene is a readily accessible and highly versatile chemical intermediate. Its distinct identifiers and properties, particularly when compared to its isomer 4-cyanocyclohexene, are well-defined. The synthetic route from cyclohexanone provides a practical means for its preparation. The reactivity of its conjugated nitrile and alkene functionalities makes it a valuable starting material for the synthesis of diverse molecular scaffolds, positioning it as a compound of interest for researchers in organic synthesis and for professionals engaged in the discovery and development of new pharmaceuticals. Further exploration of its utility in the synthesis of targeted bioactive molecules is a promising area for future research.

References

Molecular formula and weight of Cyclohexene-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexene-1-carbonitrile is a versatile cyclic nitrile that serves as a key intermediate in organic synthesis. Its unique structure, featuring both a nitrile group and a carbon-carbon double bond within a cyclohexene ring, allows for a variety of chemical transformations. This makes it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] This document provides a concise technical overview of its chemical properties, a representative synthetic application, and its relevance in the context of signaling pathways in drug discovery.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₉N | [1] |

| Molecular Weight | 107.15 g/mol | [1] |

| CAS Number | 1855-63-6 | [1] |

| Appearance | Colorless to light yellow liquid | |

| Density | 0.946 g/mL at 20 °C | |

| Boiling Point | 85-88 °C at 17 mmHg | [3] |

| Refractive Index | n20/D 1.482 | |

| Solubility | Sparingly soluble in water (1.2 g/L) | [1] |

Synthetic Applications and Experimental Protocols

This compound is a valuable precursor for a variety of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with Grignard reagents to form ketones.[2] The double bond can also undergo various addition reactions.[2]

Experimental Protocol: Hydrolysis to Cyclohexene-1-carboxylic acid

Objective: To hydrolyze this compound to form Cyclohexene-1-carboxylic acid.

Materials:

-

This compound

-

Sulfuric acid (concentrated)

-

Water

-

Heptane (or other suitable extraction solvent)

-

Sodium hydroxide solution (for workup)

-

Hydrochloric acid (for workup)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

Procedure (General Representative Method):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound and an excess of aqueous sulfuric acid (e.g., a 1:1 mixture with water).

-

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully add a suitable organic solvent, such as heptane, to the mixture.

-

Transfer the mixture to a separatory funnel. The layers are separated, and the aqueous layer containing the product is retained.

-

The aqueous layer is then carefully neutralized and then acidified with hydrochloric acid to precipitate the carboxylic acid.

-

The precipitated product is then filtered, washed with cold water, and dried.

-

-

Purification: The crude Cyclohexene-1-carboxylic acid can be further purified by recrystallization from a suitable solvent.

Relevance in Drug Discovery and Signaling Pathways

While this compound itself is not typically the final active pharmaceutical ingredient, its derivatives are of significant interest in drug discovery.[1] For instance, cyclohexene derivatives have been investigated for their potential as anticancer agents.[5]

A study on a synthetic cyclohexene derivative, MC-3129, has demonstrated its antileukemic activity.[5] The mechanism of action was found to involve the RhoA/ROCK1/PTEN/PI3K/Akt signaling pathway , leading to apoptosis of leukemia cells.[5] This highlights the potential for molecules derived from the cyclohexene scaffold to modulate critical cellular signaling pathways implicated in cancer.

Below is a diagram illustrating the logical flow of this signaling pathway as influenced by the cyclohexene derivative MC-3129.

Caption: Signaling pathway of MC-3129 inducing apoptosis in leukemia cells.

This pathway illustrates that the activation of RhoA/ROCK1 signaling by the cyclohexene derivative leads to the activation of the tumor suppressor PTEN.[5] PTEN, in turn, inhibits the pro-survival PI3K/Akt pathway.[5] This inhibition prevents the phosphorylation of cofilin, leading to its translocation to the mitochondria and the subsequent induction of apoptosis.[5] This provides a clear example of how a scaffold derivable from this compound can be utilized to develop targeted cancer therapeutics.

Conclusion

This compound is a chemical compound with significant utility in synthetic chemistry, particularly as a precursor for pharmaceuticals. Its reactivity allows for the generation of diverse molecular architectures. The demonstrated involvement of a cyclohexene derivative in a key cancer-related signaling pathway underscores the importance of this chemical class in modern drug discovery and development. Further exploration of derivatives of this compound may yield novel therapeutic agents for a variety of diseases.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 1855-63-6 | Benchchem [benchchem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 1-Cyclohexene-1-carbonitrile, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. The cyclohexene derivative MC-3129 exhibits antileukemic activity via RhoA/ROCK1/PTEN/PI3K/Akt pathway-mediated mitochondrial translocation of cofilin - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity and chemical behavior of Cyclohexene-1-carbonitrile

An In-depth Technical Guide to the Reactivity and Chemical Behavior of Cyclohexene-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a versatile bifunctional molecule, serves as a pivotal building block in modern organic synthesis. Its unique structure, featuring a reactive alkene and a versatile nitrile group within a six-membered ring, offers a gateway to a diverse array of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and chemical behavior of this compound. It details key transformations such as cycloadditions, reductions, and nucleophilic additions, and includes experimental protocols for significant reactions. The applications of this compound as a precursor in the development of pharmaceutically active molecules are also explored, alongside essential safety and handling information.

Introduction

This compound (also known as 1-cyanocyclohexene) is a colorless liquid organic compound with the chemical formula C₇H₉N.[1][2] Its structure consists of a cyclohexene ring with a nitrile group attached to one of the olefinic carbons. This arrangement of functional groups makes it a highly valuable intermediate in organic synthesis.[1] The electron-withdrawing nature of the nitrile group activates the double bond towards various addition reactions, while the nitrile group itself can be transformed into other important functional groups like amines, carboxylic acids, and ketones.[3] These characteristics have led to its use in the synthesis of bioactive compounds and in the pharmaceutical industry.[1][4]

Physical and Chemical Properties

This compound is a combustible liquid that is sparingly soluble in water.[1][5] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₉N | [2] |

| Molecular Weight | 107.15 g/mol | [2][6] |

| CAS Number | 1855-63-6 | [2] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 74 °C at 10 mmHg; 85-88 °C at 17 mmHg[7] | [7] |

| Density | 0.946 g/mL at 20 °C | |

| Refractive Index (n20/D) | 1.482 | |

| Flash Point | 83 °C (181.4 °F) - closed cup | |

| Solubility | Sparingly soluble in water (1.2 g/L at 25 °C) | [1] |

| Maximum UV Absorption (λmax) | 212 nm (in Ethanol) | [1][5] |

Spectroscopic Data

The structural identification of this compound is supported by various spectroscopic techniques. While a comprehensive dataset is not fully available in the provided results, typical spectral features can be inferred.

-

¹H NMR: Protons on the double bond (vinylic protons) would appear in the downfield region (around 5.5-7.0 ppm). The allylic protons and other aliphatic protons on the ring would appear in the upfield region (around 1.5-2.5 ppm).

-

¹³C NMR: The carbon of the nitrile group would appear around 118-125 ppm. The olefinic carbons would be in the 100-150 ppm range.

-

IR Spectroscopy: A sharp, medium-intensity peak around 2220-2240 cm⁻¹ is characteristic of the C≡N stretch. A peak around 1600-1680 cm⁻¹ would correspond to the C=C stretch.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 107.

Synthesis of this compound

This compound is commonly synthesized from cyclohexanone. A primary method involves the dehydration of cyclohexanone cyanohydrin.[8]

General Synthesis Workflow

The synthesis typically follows a two-step process starting from cyclohexanone. First, the ketone is converted to its cyanohydrin, which is then dehydrated to form the α,β-unsaturated nitrile.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Cyclohexanone Cyanohydrin

This protocol is adapted from literature procedures describing the dehydration of cyanohydrins.[8]

-

Apparatus Setup: A round-bottom flask is equipped with a distillation apparatus.

-

Reaction: Cyclohexanone cyanohydrin is placed in the flask. A dehydrating agent (e.g., phosphorus pentoxide or thionyl chloride) is added cautiously in portions while cooling the flask in an ice bath.

-

Distillation: After the addition is complete, the mixture is gently heated. The product, this compound, distills over.

-

Purification: The collected distillate is washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate.

-

Final Distillation: The product is purified by vacuum distillation to yield pure this compound. The boiling point is approximately 75 °C at 12 mmHg.[8]

Reactivity and Chemical Behavior

The reactivity of this compound is dominated by the interplay between its carbon-carbon double bond and the nitrile group.

Reactions of the Alkene Moiety

The electron-withdrawing nitrile group makes the double bond electron-poor, rendering it susceptible to attack by nucleophiles and making it a good dienophile in cycloaddition reactions.

As a dienophile, this compound can react with conjugated dienes to form bicyclic structures.[3][9] The reaction is a powerful tool for constructing six-membered rings.[10][11]

Caption: Schematic of the Diels-Alder reaction with this compound.

Irradiation of this compound with a high-pressure mercury lamp can induce intramolecular cycloaddition, leading to the formation of bicyclo[3.1.0]hexane derivatives.[5][8] For example, photolysis yields bicyclo[3.1.0]hexane-1-carbonitrile and bicyclo[3.1.0]hexane-6-carbonitrile.[8]

Experimental Protocol: Photolysis of this compound [8]

-

Solution Preparation: A solution of this compound is prepared in a suitable solvent like hexane, which has been purified to remove UV-absorbing impurities.

-

Irradiation: The solution is placed in a quartz immersion well and irradiated using a Hanovia Type L 450 W lamp under an inert atmosphere (e.g., argon).

-

Monitoring: The reaction progress is monitored by VPC (Vapor Phase Chromatography).

-

Workup and Isolation: After the reaction, the solvent is removed, and the products are isolated and purified, typically by distillation or chromatography.

Reactions of the Nitrile Moiety

The nitrile group is a versatile functional handle that can be converted into several other groups.[3]

Under acidic or basic conditions, the nitrile group can be hydrolyzed to form cyclohexene-1-carboxylic acid.[3][12] This transformation is a key step in accessing a different class of cyclohexene derivatives.

Experimental Protocol: Hydrolysis to Cyclohexene-1-carboxylic acid [12]

-

Reaction Setup: this compound is mixed with an aqueous acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

-

Heating: The mixture is heated under reflux until the reaction is complete (monitored by TLC or GC).

-

Workup (Acidic Hydrolysis): The reaction mixture is cooled and poured onto ice. The resulting precipitate (the carboxylic acid) is collected by filtration, washed with cold water, and dried.

-

Workup (Basic Hydrolysis): The mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid, which is then collected by filtration.

-

Purification: The crude carboxylic acid can be purified by recrystallization.

The nitrile group can be reduced to a primary amine, cyclohexen-1-ylmethanamine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[3]

Caption: Key transformations of the nitrile group in this compound.

Reaction with Grignard reagents followed by hydrolysis can convert the nitrile group into a ketone.[3]

Anionic Oligomerization

In the presence of a strong base like potassium tert-butoxide, this compound and its isomer, 3-cyclohexene-1-carbonitrile, can undergo anionic oligomerization to form noncyclic unsaturated dimers and trimers.[13]

Applications in Drug Development

This compound is a valuable starting material for synthesizing more complex molecules with potential pharmaceutical applications.[1] The cyclohexene scaffold is a common motif in many biologically active molecules and natural products. The dual reactivity of the alkene and nitrile groups allows for the construction of multi-functionalized cyclohexane derivatives, which can be further elaborated into drug candidates.[3] For instance, derivatives of cyclohexane are being investigated as inhibitors of c-Met tyrosine kinase for cancer therapy.[4]

Safety and Toxicology

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed or inhaled and may cause skin and eye irritation.[1][2][6]

Table 2: GHS Hazard Information for this compound

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS07 | Danger or Warning | H227: Combustible liquidH301/H302: Toxic/Harmful if swallowed[2]H311: Toxic in contact with skinH312: Harmful in contact with skin[6]H315: Causes skin irritation[6]H319: Causes serious eye irritation[6]H331: Toxic if inhaledH332: Harmful if inhaled[6] | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP270: Do not eat, drink or smoke when using this productP280: Wear protective gloves/protective clothing/eye protection/face protection[2]P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physicianP302+P352: IF ON SKIN: Wash with plenty of waterP304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathingP501: Dispose of contents/container to an approved waste disposal plant |

Handling Recommendations:

-

Work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14]

-

Keep away from heat, sparks, and open flames.[14]

-

Avoid contact with skin, eyes, and clothing.[14]

-

Wash hands thoroughly after handling.

References

- 1. Page loading... [guidechem.com]

- 2. Cyclohexenecarbonitrile | C7H9N | CID 74619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1855-63-6 | Benchchem [benchchem.com]

- 4. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 1855-63-6 [m.chemicalbook.com]

- 6. 3-Cyclohexene-1-carbonitrile | C7H9N | CID 66013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 11. community.wvu.edu [community.wvu.edu]

- 12. 3-环己烯-1-腈 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 13. Products of the anionic oligomerization of the pure 1-cyclohexene-1-carbonitrile and of its mixtures with the 3-cyclohexene-1-carbonitrile isomer | Semantic Scholar [semanticscholar.org]

- 14. dept.harpercollege.edu [dept.harpercollege.edu]

IUPAC nomenclature for Cyclohexene-1-carbonitrile

An In-depth Technical Guide to the IUPAC Nomenclature of Cyclohexene-1-carbonitrile

For researchers, scientists, and professionals in drug development, a precise and unambiguous system of chemical nomenclature is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides this systematic framework, ensuring that a chemical name corresponds to a single, unique molecular structure. This guide provides a detailed technical breakdown of the IUPAC nomenclature for the molecule commonly referred to as this compound.

Foundational Principles of IUPAC Nomenclature

The IUPAC system for naming organic compounds is built on a hierarchical set of rules. The process involves identifying the principal functional group, the parent hydrocarbon chain or ring system, and any substituents. The naming convention is designed to be systematic and logical, allowing for the deduction of the structure from the name and vice versa.

Deconstructing the Nomenclature of this compound

The correct IUPAC name for the structure is cyclohex-1-ene-1-carbonitrile .[1] Let us dissect this name to understand the application of IUPAC rules.

Identification of the Principal Functional Group

The molecule contains two key functional groups: a carbon-carbon double bond (an alkene) and a nitrile group (-C≡N). According to IUPAC priority rules, the nitrile group has higher precedence than the alkene.[2][3] This dictates that the suffix of the name will be derived from the nitrile group.

When a nitrile group is attached to a ring, the suffix "-carbonitrile" is appended to the name of the cyclic system.[4][5][6] A crucial aspect of this rule is that the carbon atom of the nitrile group is not included in the numbering of the parent ring.[4][6]

The Parent Cyclic System

The core of the molecule is a six-membered carbon ring containing one double bond. This identifies the parent cyclic system as a cyclohexene.

Numbering the Cyclohexene Ring

The numbering of the ring is determined by the position of the principal functional group. Since the carbonitrile is the highest priority group, the carbon atom of the ring to which it is attached is designated as position 1.[4]

The direction of numbering around the ring is then chosen to give the other functional group, the double bond, the lowest possible locant (position number). The double bond must be between consecutively numbered carbons. Therefore, the double bond is located between carbons 1 and 2.

This numbering scheme ensures that the principal functional group is at position 1 and the double bond starts at position 1.

Assembling the Final IUPAC Name

Combining these elements in the correct order gives the final IUPAC name:

-

cyclohex : Indicates a six-membered carbon ring.

-

-1-ene : Specifies a double bond starting at position 1.

-

-1-carbonitrile : Denotes a nitrile group attached to position 1 of the ring.

Thus, the systematic and unambiguous IUPAC name is cyclohex-1-ene-1-carbonitrile .

Logical Workflow for IUPAC Nomenclature

The process of determining the IUPAC name for a substituted cyclic compound can be visualized as a decision-making workflow.

References

- 1. Cyclohexenecarbonitrile | C7H9N | CID 74619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Naming Nitriles - Chemistry Steps [chemistrysteps.com]

- 5. Video: Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Cyclohexene-1-carbonitrile and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyclohexene-1-carbonitrile, a versatile building block in organic synthesis with significant potential in the pharmaceutical industry. This document outlines its chemical properties, common synonyms, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Identity and Synonyms

This compound is a cyclic organic compound with the chemical formula C₇H₉N.[1][2] It is characterized by a cyclohexene ring functionalized with a nitrile group. Due to its widespread use in chemical synthesis, it is known by a variety of synonyms. A comprehensive list of these synonyms is provided in Table 1 to aid in literature searches and material procurement.

Table 1: Common Synonyms for this compound

| Synonym | CAS Number |

| 1-Cyanocyclohexene | 1855-63-6 |

| Cyclohex-1-ene-1-carbonitrile | 1855-63-6 |

| 1-Cyclohexenecarbonitrile | 1855-63-6 |

| 1-Cyclohexenyl cyanide | 1855-63-6 |

| 3,4,5,6-Tetrahydrobenzonitrile | 1855-63-6 |

| NSC 177484 | 1855-63-6 |

| TIMTEC-BB SBB007873 | 1855-63-6 |

Source: PubChem CID 74619, Guidechem, Pharmaffiliates[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. This data is essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₉N |

| Molecular Weight | 107.15 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 85-88 °C at 17 mmHg |

| Density | 0.946 g/mL at 20 °C |

| Refractive Index (n20/D) | 1.482 |

| Solubility | Not miscible in water |

| λmax | 212 nm (in Ethanol) |

Source: ChemicalBook, Sigma-Aldrich, Guidechem[3][4]

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of a variety of organic molecules, including those with potential pharmaceutical applications.[1] Its reactivity, stemming from the nitrile group and the double bond in the cyclohexene ring, allows for diverse chemical transformations.

The nitrile moiety is particularly versatile and can undergo several important reactions:

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield cyclohexene-1-carboxylic acid, another important synthetic intermediate.

-

Reduction: The nitrile can be reduced to a primary amine, (cyclohex-1-en-1-yl)methanamine, using reducing agents like lithium aluminum hydride. This transformation is crucial for introducing amine functionalities into target molecules.

-

Addition of Grignard Reagents: Reaction with Grignard reagents followed by hydrolysis can produce ketones, further expanding the synthetic possibilities.

The alkene component of the molecule can participate in various addition reactions, allowing for the introduction of new functional groups across the double bond. This dual reactivity makes this compound a key starting material for the construction of complex molecular scaffolds found in many biologically active compounds.[1]

Experimental Workflow: Synthesis of Cyclohexene-1-carboxylic acid

The hydrolysis of this compound to Cyclohexene-1-carboxylic acid is a common and important transformation. The following diagram illustrates a generalized workflow for this synthetic protocol.

Caption: Generalized workflow for the synthesis of Cyclohexene-1-carboxylic acid.

Logical Relationship of Reactivity

The chemical reactivity of this compound is centered around its two primary functional groups: the nitrile and the alkene. The following diagram illustrates the logical relationship between these functional groups and their potential transformations into other key chemical moieties.

Caption: Key reactivity pathways of this compound.

While this compound is primarily recognized as a synthetic intermediate, its potential to be a precursor for biologically active molecules underscores its importance in the drug discovery pipeline. Further research into the biological activities of its derivatives could unveil novel therapeutic agents.

References

The Expanding Therapeutic Potential of Cyclohexene-1-Carbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclohexene-1-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the current research, focusing on the anticancer, antimicrobial, and anti-inflammatory potential of these versatile compounds. It consolidates key quantitative data, details essential experimental protocols, and visualizes complex biological pathways and workflows to support ongoing research and drug development efforts.

Anticancer Activity: Targeting Key Signaling Pathways

This compound derivatives have shown significant promise as anticancer agents, with several compounds exhibiting potent cytotoxicity against various cancer cell lines. A notable example is the synthetic cyclohexene derivative MC-3129, which has demonstrated antileukemic activity.[1]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative cyclohexene derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Ethyl 3-(2-hydroxy-4,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate | HCT116 | 7.83 | [2] |

| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide | HCT116 | 6.43 | [3] |

| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide | A549 | 9.62 | [3] |

| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide | A375 | 8.07 | [3] |

| Tetrahydroquinolinone derivatives | Lung Cancer Cells | - | [4] |

Mechanism of Action: The RhoA/ROCK1/PTEN/PI3K/Akt Pathway

The anticancer effect of certain cyclohexene derivatives, such as MC-3129, is attributed to the induction of apoptosis through the modulation of the RhoA/ROCK1/PTEN/PI3K/Akt signaling pathway.[1] This pathway plays a crucial role in cell survival, proliferation, and migration. The derivative MC-3129 has been shown to activate RhoA/ROCK1, which in turn upregulates the tumor suppressor PTEN.[1][5] Activated PTEN inhibits the PI3K/Akt pathway, leading to the dephosphorylation and mitochondrial translocation of cofilin, ultimately triggering apoptosis.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C. During this period, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[6]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: A New Frontier

Derivatives of this compound are also being investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy is often evaluated by measuring the diameter of the zone of inhibition in a disk diffusion assay.

| Compound/Derivative | Microorganism | Zone of Inhibition (mm) | Reference |

| Indolizine-1-carbonitrile derivative 5g | Bacteria | 16-256 (MIC in µg/mL) | [7] |

| Indolizine-1-carbonitrile derivative 5b | Fungi | 8-32 (MIC in µg/mL) | [7] |

| Thiazole analogs | E. coli | - | [4] |

| Thiazole analogs | S. aureus | - | [4] |

| Naphthyl cyclohexanone derivatives | Various bacteria and fungi | - | [8] |

Experimental Protocol: Disk Diffusion Assay

The disk diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.[9][10]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton agar (for bacteria) or other suitable agar (for fungi)

-

Sterile paper disks (6 mm in diameter)

-

This compound derivatives

-

Sterile saline solution (0.85%)

-

0.5 McFarland turbidity standard

-

Sterile swabs

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism by suspending several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an agar plate evenly in three directions to ensure a confluent lawn of growth.

-

Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the test compound onto the inoculated agar surface. A control disk impregnated with the solvent should also be included.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Anti-inflammatory Activity: Modulating Immune Responses

Cyclohexene derivatives have demonstrated potent anti-inflammatory properties, with some compounds acting as inhibitors of key inflammatory signaling pathways. A prominent example is TAK-242, a selective inhibitor of Toll-like receptor 4 (TLR4) signaling.[11][12][13]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often quantified by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound/Derivative | Cell Line | IC50 (µM) for NO Inhibition | Reference |

| 2,6-bisbenzylidenecyclohexanone derivative 8 | RAW 264.7 | 6.68 | [14] |

| 2,6-bisbenzylidenecyclohexanone derivative 9 | RAW 264.7 | - | [14] |

| 2,6-bisbenzylidenecyclohexanone derivative 11a | RAW 264.7 | - | [14] |

| (S)-(+)-carvone | RAW 264.7 | - | [15] |

| 8-hydroxycarvotanacetone enantiomers | RAW 264.7 | - | [15] |

Mechanism of Action: Inhibition of TLR4 Signaling

TAK-242 exerts its anti-inflammatory effects by binding to the intracellular domain of TLR4, thereby disrupting the interaction between TLR4 and its adaptor molecules, TIRAP and TRAM.[12][13] This inhibition blocks the downstream signaling cascade that leads to the activation of NF-κB and the subsequent production of pro-inflammatory mediators like nitric oxide and cytokines.[16]

Experimental Protocol: Nitric Oxide Production Assay

This assay measures the production of nitric oxide (NO) by macrophages, a key indicator of inflammation, using the Griess reagent.[17]

Materials:

-

RAW 264.7 murine macrophage cell line

-

96-well plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

This compound derivatives

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (cells only) and a positive control (cells with LPS). Incubate for 24 hours.

-

Griess Reaction: After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess reagent Part A, followed by 50 µL of Griess reagent Part B. Incubate at room temperature for 10 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

Conclusion

This compound derivatives represent a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate future research and accelerate the development of novel therapeutics based on this versatile chemical scaffold. The continued exploration of structure-activity relationships and the identification of specific molecular targets will be crucial in unlocking the full therapeutic potential of this important class of molecules.

References

- 1. The cyclohexene derivative MC-3129 exhibits antileukemic activity via RhoA/ROCK1/PTEN/PI3K/Akt pathway-mediated mitochondrial translocation of cofilin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 11. Frontiers | Pharmacological Inhibition of Toll-Like Receptor-4 Signaling by TAK242 Prevents and Induces Regression of Experimental Organ Fibrosis [frontiersin.org]

- 12. TAK-242 (resatorvid), a small-molecule inhibitor of Toll-like receptor (TLR) 4 signaling, binds selectively to TLR4 and interferes with interactions between TLR4 and its adaptor molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. TAK-242, a small-molecule inhibitor of Toll-like receptor 4 signalling, unveils similarities and differences in lipopolysaccharide- and lipidinduced inflammation and insulin resistance in muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. TAK-242 selectively suppresses Toll-like receptor 4-signaling mediated by the intracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photochemical Reactions of Cyclohexene-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photochemical reactions of cyclohexene-1-carbonitrile, a versatile building block in organic synthesis. The unique reactivity of this molecule under photochemical conditions opens avenues for the construction of complex bicyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. This document details the core photochemical transformations, presents quantitative data for the involved chemical entities, outlines a detailed experimental protocol, and provides visual representations of the reaction pathways and experimental workflow.

Core Photochemical Rearrangement

Upon irradiation with ultraviolet (UV) light, this compound undergoes a characteristic intramolecular [2+2] cycloaddition, leading to the formation of bicyclic products. Specifically, the reaction yields a mixture of bicyclo[3.1.0]hexane-1-carbonitrile and bicyclo[3.1.0]hexane-6-carbonitrile.[1][2][3] This photochemical rearrangement is a powerful method for accessing the bicyclo[3.1.0]hexane core structure, which is a key motif in a variety of biologically active molecules.

The reaction is typically carried out by direct irradiation of a solution of this compound.[1] The use of a high-energy light source, such as a Hanovia 450-W lamp, has been reported to be effective in promoting this transformation.[1][2][3] The choice of solvent is crucial, with non-absorbing solvents like hexane being preferred to ensure that the incident light is primarily absorbed by the reactant.[1]

Quantitative Data

The following tables summarize the key quantitative data for the reactant and the major photoproducts.

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₉N | [1][4] |

| Molecular Weight | 107.15 g/mol | [4] |

| Boiling Point | ~75 °C (12 mm) | [1] |

| Density | 0.946 g/mL at 20 °C | [3][5] |

| Refractive Index (n20/D) | 1.482 | [3][5] |

| UV Absorption (λmax) | 212 nm (in EtOH) | [2] |

Table 2: Physical and Analytical Data of Photoproducts

| Compound | Molecular Formula | Boiling Point | Analytical Data (Calculated) | Analytical Data (Found) | Reference |

| Bicyclo[3.1.0]hexane-1-carbonitrile | C₇H₉N | ~75 °C (12 mm) | C, 78.50%; H, 8.41%; N, 13.08% | C, 78.42%; H, 8.28%; N, 13.22% | [1] |

| Bicyclo[3.1.0]hexane-6-carbonitrile (exo- and endo- mixture) | C₇H₉N | - | C, 78.50%; H, 8.41%; N, 13.08% | C, 78.35%; H, 8.39%; N, 12.95% | [1] |

Experimental Protocols

A detailed experimental protocol for the photochemical rearrangement of this compound is provided below, based on reported methodologies.[1]

Synthesis of this compound

The starting material, this compound, can be prepared via the dehydration of cyclohexanone cyanohydrin.[1]

Photochemical Reaction

Objective: To synthesize bicyclo[3.1.0]hexane-1-carbonitrile and bicyclo[3.1.0]hexane-6-carbonitrile via the photochemical irradiation of this compound.

Materials:

-

This compound

-

Hexane (spectroscopic grade, treated with fuming sulfuric acid to remove absorbing impurities)[1]

-

Photoreactor equipped with a Hanovia 450-W medium-pressure mercury lamp

-

Inert gas (e.g., Nitrogen or Argon) for degassing

-

Standard laboratory glassware for reaction setup and workup

-

Distillation apparatus

Procedure:

-

Preparation of the Reaction Mixture: Prepare a dilute solution of this compound in purified hexane. The concentration should be optimized to ensure efficient light penetration.

-

Degassing: Transfer the solution to the photoreactor vessel. Degas the solution for a sufficient period (e.g., 30-60 minutes) by bubbling a gentle stream of an inert gas to remove dissolved oxygen, which can quench the excited state and lead to side reactions.

-

Irradiation: Assemble the photoreactor, ensuring the lamp is properly cooled. Irradiate the solution with the full arc of the Hanovia 450-W lamp. The reaction progress should be monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup and Isolation: Once the reaction is complete (as indicated by the consumption of the starting material), the solvent is removed under reduced pressure. The resulting crude product mixture is then purified by distillation to separate the isomeric bicyclic nitriles.[1] The products can be characterized by spectroscopic methods such as NMR and their purity assessed by GC.

Visualizations

Photochemical Reaction Pathway

Caption: Photochemical rearrangement of this compound.

Experimental Workflow

Caption: General experimental workflow for photochemical synthesis.

References

Investigated Mechanisms of Action for Cyclohexene-1-carbonitrile: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available scientific information regarding the investigated mechanisms of action for Cyclohexene-1-carbonitrile. It is intended for informational purposes for a technical audience and should not be construed as a comprehensive guide to its biological effects.

Executive Summary

This compound (CAS No: 1855-63-6) is a chemical compound primarily recognized for its role as a versatile synthetic intermediate in organic chemistry, particularly in the synthesis of pharmaceuticals and other complex molecules.[1] Despite mentions of its potential for "interesting biological activities," a comprehensive review of publicly available scientific literature reveals a significant lack of in-depth studies on its specific mechanisms of action.[1] Current knowledge predominantly pertains to its chemical properties and synthetic applications rather than its direct pharmacological effects. This guide presents the available information and highlights the current gaps in understanding the biological activities of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₉N | [1] |

| Molecular Weight | 107.15 g/mol | [1] |

| CAS Number | 1855-63-6 | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 85-88 °C at 17 mmHg | [1] |

| Density | 0.946 g/mL at 20 °C | [1] |

| Solubility | Sparingly soluble in water | [1] |

Known Biological Context and Potential Relevance

While direct mechanistic studies on this compound are scarce, the broader context of cyclohexene derivatives and nitrile-containing compounds in pharmacology can offer potential avenues for future investigation.

Role as a Synthetic Precursor

The primary role of this compound in a biological context is as a starting material for the synthesis of various bioactive compounds.[1] Its chemical structure allows for modifications that can lead to the generation of molecules with therapeutic potential.

Biological Activities of Cyclohexene Derivatives

It is crucial to note that the following activities are attributed to derivatives of cyclohexene and not to this compound itself. These examples serve to illustrate the potential for this chemical scaffold in drug discovery.

-

Anticancer Activity: Certain derivatives of cyclohexenone have been investigated for their anticancer properties. For instance, some compounds have been shown to inhibit the growth of cancer cells and induce apoptosis. The cyclohexene ring has been identified as a critical structural feature for the anticancer activity of some compounds.

-

Anti-inflammatory Activity: A series of cyclohexene derivatives have been synthesized and evaluated for their potential as anti-sepsis agents, demonstrating inhibitory activity against the production of nitric oxide (NO) and inflammatory cytokines.

-

Enzyme Inhibition: Some cyclohexenone derivatives have been found to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission.

The Role of the Nitrile Group in Pharmacology

The nitrile moiety (-C≡N) is a functional group present in numerous approved pharmaceutical agents.[2] Its inclusion in a molecule can influence its physicochemical properties and biological activity in several ways:[2]

-

Metabolic Stability: The nitrile group is generally metabolically stable.[2]

-

Molecular Interactions: It can participate in hydrogen bonding and other polar interactions with biological targets.[2]

-

Bioisosterism: The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl group.

Experimental Protocols

Due to the lack of specific studies on the mechanism of action of this compound, no established experimental protocols for its biological evaluation could be retrieved from the scientific literature. Future research aiming to elucidate its potential biological effects would likely involve a tiered approach, starting with broad screening assays and progressing to more specific mechanistic studies.

A hypothetical experimental workflow for investigating the biological activity of this compound is presented below.

Caption: Hypothetical workflow for investigating the biological activity of a novel compound.